

A Technical Guide to the Structure and Application of Boc-NH-PEG1-OH

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Compound of Interest

Compound Name: Boc-NH-PEG1-OH

Cat. No.: B558636

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure, properties, and common applications of **Boc-NH-PEG1-OH**, a fundamental building block in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

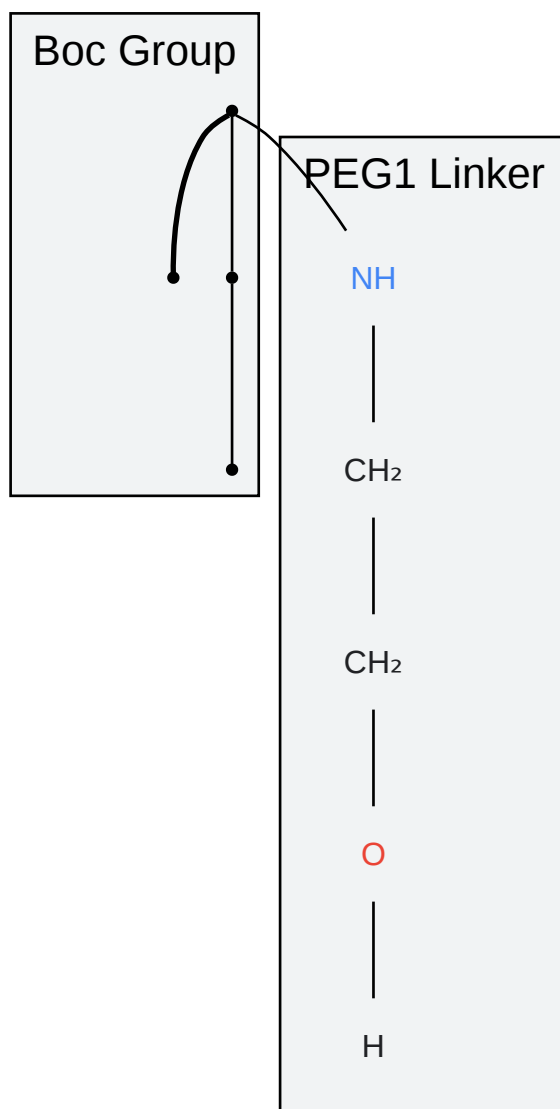
Core Chemical Structure

Boc-NH-PEG1-OH, systematically named tert-butyl N-(2-hydroxyethyl)carbamate, is a heterobifunctional linker molecule.^[1] Its structure is characterized by three key components:

- A Boc (tert-butyloxycarbonyl) protecting group: This group masks a primary amine, preventing it from reacting prematurely. It can be readily removed under acidic conditions to expose the reactive amine.^[2]
- A single polyethylene glycol (PEG) unit: The "-PEG1-" component refers to a single ethylene glycol unit (-O-CH₂-CH₂-). This short, hydrophilic spacer enhances solubility in aqueous media.
- A terminal hydroxyl group (-OH): This primary alcohol provides a second reactive site for further chemical modification or conjugation.

The combination of a protected amine and a hydroxyl group on a short PEG spacer makes **Boc-NH-PEG1-OH** a valuable tool for introducing a defined linker into a molecular construct.

Chemical Structure of Boc-NH-PEG1-OH



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Figure 1: Chemical Structure of **Boc-NH-PEG1-OH**

Physicochemical and Handling Properties

The quantitative properties of **Boc-NH-PEG1-OH** are summarized below. Proper storage is critical to prevent degradation.

Property	Value	Reference(s)
CAS Number	26690-80-2	[1][3][4]
Molecular Formula	C ₇ H ₁₅ NO ₃	[1][4]
Molecular Weight	161.20 g/mol	[1][3][5]
Appearance	Colorless to light yellow viscous liquid	[3][4]
Purity	Typically ≥95%	[6]
Solubility	Soluble in DMSO (e.g., 100 mg/mL)	[3]
Storage (Pure)	Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep dry and protected from sunlight.	[3][5]
Storage (Solvent)	In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[3]

Key Experimental Protocols and Applications

Boc-NH-PEG1-OH is primarily used as a PEG-based linker in the synthesis of more complex molecules, such as PROTACs.[3] The experimental workflow involves two main stages: deprotection of the Boc group followed by conjugation of the resulting amine.

Boc Group Deprotection

The Boc protecting group is reliably removed under acidic conditions to yield a primary amine. A standard laboratory protocol is as follows:

Objective: To deprotect the Boc-amine to generate a free primary amine.

Materials:

- **Boc-NH-PEG1-OH**

- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and other standard glassware
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve **Boc-NH-PEG1-OH** in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
- **Acidification:** Cool the solution to 0°C using an ice bath. Slowly add TFA (typically 20-50% v/v with DCM).
- **Reaction:** Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
- **Neutralization:** Re-dissolve the residue in DCM and carefully wash with saturated NaHCO_3 solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
- **Extraction:** Wash the organic layer with brine, then dry it over anhydrous Na_2SO_4 or MgSO_4 .
- **Isolation:** Filter off the drying agent and concentrate the organic layer in vacuo to yield the deprotected product, 2-aminoethoxy)ethanol, which can be used in the next step without

further purification.

Amide Bond Formation (Conjugation)

The newly exposed primary amine is now available for conjugation, most commonly through an amide bond formation with a carboxylic acid-containing molecule.

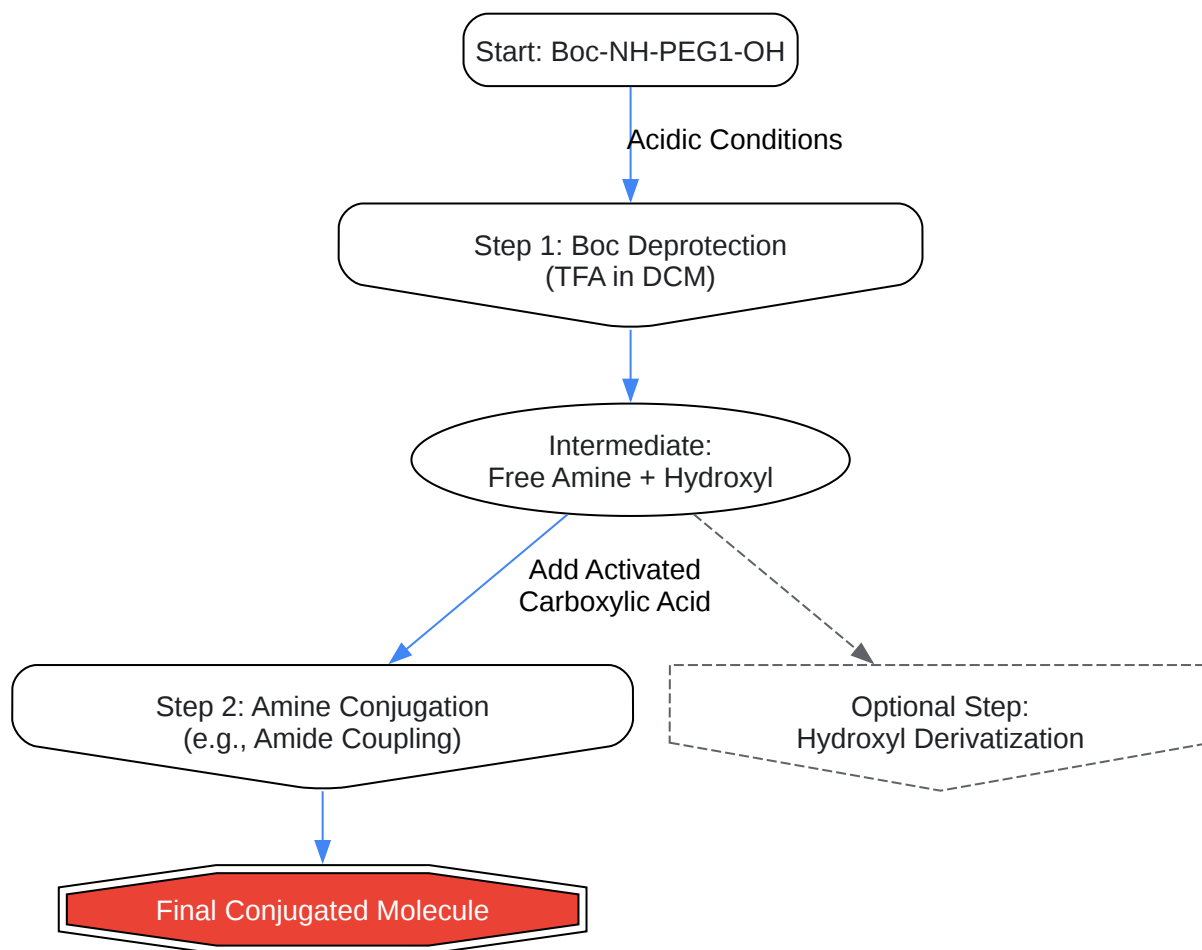
Objective: To couple the deprotected amine with a target carboxylic acid.

Materials:

- Deprotected amine from the previous step
- Target molecule containing a carboxylic acid
- Amide coupling reagents (e.g., HATU, HOBt/EDC)
- Anhydrous N,N-Dimethylformamide (DMF) or DCM
- Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

- Dissolution: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.
- Activation: Add the coupling reagents (e.g., 1.1 equivalents of HATU) and a base (e.g., 2-3 equivalents of DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
- Coupling: Add a solution of the deprotected amine (1.0 equivalent) in the same solvent to the activated carboxylic acid mixture.
- Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor for completion via TLC or LC-MS.
- Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts. The final product is then purified using column chromatography or preparative HPLC.



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Figure 2: General Experimental Workflow for **Boc-NH-PEG1-OH**

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